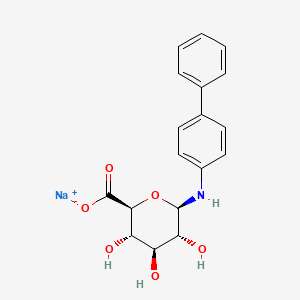
(R)-Broménolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Bromoenol lactone is a chemical compound that belongs to the class of lactones, which are cyclic esters This compound is particularly interesting due to its unique structure and potential applications in various fields of science and industry
Applications De Recherche Scientifique
®-Bromoenol lactone has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Bromoenol lactone typically involves the cyclization of hydroxy acids or their derivatives. One common method is the oxidative lactonization of diols using a catalytic amount of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and PhI(OAc)2 (Iodobenzene diacetate) as the stoichiometric oxidant . This method is efficient and provides good yields of the desired lactone.
Industrial Production Methods
Industrial production of lactones, including ®-Bromoenol lactone, often involves the use of acid catalysts such as inorganic acids, sulfonic acid, p-toluenesulfonic acid, and pyridine p-toluenesulfonate . These catalysts facilitate the cyclization of hydroxy acids to form the lactone ring. The process is scalable and can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
®-Bromoenol lactone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.
Substitution: The bromine atom in ®-Bromoenol lactone can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of ®-Bromoenol lactone include oxidizing agents like TEMPO and PhI(OAc)2, reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized lactones, while reduction typically produces the corresponding alcohol .
Mécanisme D'action
The mechanism of action of ®-Bromoenol lactone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
γ-Butyrolactone: A common lactone with similar chemical properties but different biological activities.
δ-Valerolactone: Another lactone with comparable structure and industrial applications.
ε-Caprolactone: Widely used in polymer synthesis and has similar chemical reactivity.
Uniqueness
®-Bromoenol lactone is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
(3R,6E)-6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUCSFWXCMTYOI-HBIYDYFMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\Br)/OC(=O)[C@H]1C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B564713.png)

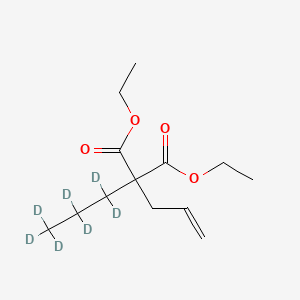
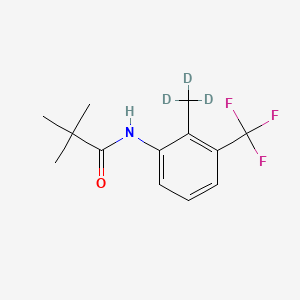


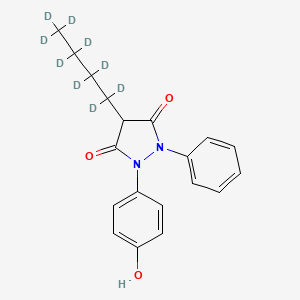
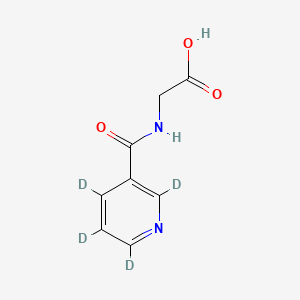
![2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564729.png)

